molecular formula C9H10O2 B14292418 3-(Prop-1-en-1-yl)benzene-1,2-diol CAS No. 113678-88-9

3-(Prop-1-en-1-yl)benzene-1,2-diol

Cat. No.: B14292418
CAS No.: 113678-88-9
M. Wt: 150.17 g/mol
InChI Key: UZGQDPUKGCHYDI-UHFFFAOYSA-N
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Description

3-(Prop-1-en-1-yl)benzene-1,2-diol is a synthetic catechol derivative of interest in chemical and biochemical research. Compounds within the benzene-1,2-diol (catechol) family are known for their role as key structural moieties in biologically active molecules and are often investigated for their potential enzyme-inhibitory properties . Related resorcinol (benzene-1,3-diol) derivatives are frequently explored in medicinal chemistry for their ability to inhibit molecular targets such as heat shock protein 90 (Hsp90) . Similarly, the prop-1-enyl side chain is a common feature in natural products and pharmaceuticals, contributing to a molecule's ability to interact with biological systems . As a small molecule, this compound is a potential building block for the synthesis of more complex structures or for use as a standard in analytical studies. Researchers should handle this compound with care, as catechol derivatives can be reactive. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113678-88-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-prop-1-enylbenzene-1,2-diol

InChI

InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-6,10-11H,1H3

InChI Key

UZGQDPUKGCHYDI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Prop 1 En 1 Yl Benzene 1,2 Diol

De Novo Synthesis Approaches for 3-(Prop-1-en-1-yl)benzene-1,2-diol

The creation of this compound from simpler, commercially available starting materials necessitates a carefully planned synthetic route.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by breaking down the target molecule into simpler precursor structures. icj-e.org This process involves "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but in reverse. youtube.comyoutube.com For this compound, key disconnections would focus on the formation of the catechol ring and the introduction of the prop-1-en-1-yl side chain.

A primary disconnection would be the carbon-carbon bond between the benzene (B151609) ring and the prop-1-en-1-yl group. This suggests a precursor catechol molecule and a three-carbon fragment that can be coupled to it. Another strategic disconnection involves the hydroxyl groups of the catechol, suggesting a substituted phenol (B47542) as a precursor. nih.gov

Formation of the Catechol Moiety

Several methods exist for the synthesis of the catechol (1,2-dihydroxybenzene) core. wikipedia.org A common industrial approach involves the hydroxylation of phenol. prepchem.com However, this can often lead to a mixture of catechol and hydroquinone (B1673460) (the para-isomer). nih.gov

More controlled laboratory syntheses include:

Ortho-formylation followed by Dakin oxidation: Phenols can be formylated in the ortho position to yield a salicylaldehyde (B1680747) derivative. Subsequent oxidation with hydrogen peroxide (the Dakin reaction) converts the aldehyde to a hydroxyl group, forming the catechol. researchgate.net This method can be performed as a one-pot procedure. researchgate.net

Directed C-H Oxygenation: Transition metal-catalyzed reactions can achieve site-selective oxygenation of phenols. For instance, a palladium-catalyzed C-H activation directed by a silanol (B1196071) group can lead to the formation of a cyclic silicon-protected catechol, which is then deprotected to yield the desired catechol. nih.gov This approach offers high regioselectivity.

Oxidation of Phenols to o-Quinones: Phenols can be oxidized to ortho-quinones, which are then reduced to catechols. nih.gov Reagents like 2-iodoxybenzoic acid (IBX) can be used for the initial oxidation, although this is often limited to electron-rich phenols. nih.gov

MethodDescriptionAdvantagesLimitations
Ortho-formylation/Dakin Oxidation Two-step process involving formylation of a phenol followed by oxidation of the resulting aldehyde. researchgate.netCan be performed in one pot. researchgate.netMay have selectivity issues with certain substituted phenols. nih.gov
Directed C-H Oxygenation Palladium-catalyzed C-H activation using a directing group like silanol. nih.govHigh site selectivity. nih.govRequires the introduction and removal of a directing group.
Phenol Oxidation/Reduction Oxidation of a phenol to an o-quinone, followed by reduction to the catechol. nih.govDirect approach.Can be limited by the substrate scope of the oxidant. nih.gov

Introduction and Stereocontrol of the Prop-1-en-1-yl Side Chain

Once the catechol moiety is formed or a suitable protected precursor is in hand, the prop-1-en-1-yl side chain must be introduced. The stereochemistry of the double bond (E or Z) is a critical aspect to control.

Methods for introducing the alkenyl group include:

Wittig Reaction: A classic method for forming alkenes, the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize this compound, a protected dihydroxybenzaldehyde could be reacted with the appropriate phosphonium ylide derived from a two-carbon fragment. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Heck Coupling: This palladium-catalyzed cross-coupling reaction can form a carbon-carbon bond between an aryl halide and an alkene. A protected dihalobenzene could be coupled with propene to introduce the side chain.

Grignard Reaction followed by Elimination: A Grignard reagent prepared from a protected dihydroxybromobenzene could react with propanal. The resulting secondary alcohol can then undergo dehydration to form the alkene. Controlling the stereochemistry of the elimination step is crucial.

Remote stereocontrol, where a chiral auxiliary influences the stereochemical outcome of a reaction at a distant site, is a sophisticated strategy that could be employed. For instance, a sulfinyl group can act as a remote controller in the reduction of ketones, demonstrating the potential for such strategies in complex syntheses. nih.gov

Biosynthetic Pathways and Precursors of Related Alkenyl Catechols

In nature, catecholamines are biosynthesized from the amino acid tyrosine. nih.govpharmaguideline.com Tyrosine is first hydroxylated to L-DOPA (3,4-dihydroxy-L-phenylalanine), which is a catechol derivative. pharmaguideline.com Subsequent enzymatic reactions, such as decarboxylation and hydroxylation, lead to dopamine (B1211576), norepinephrine, and epinephrine. nih.govpharmaguideline.com While these are not alkenyl catechols in the same sense as the title compound, the initial formation of the catechol ring from a substituted phenol (tyrosine) is a key parallel.

Many plants and marine organisms produce a variety of catecholic compounds. nih.gov For example, the sap of Melanorrhoea usitata, known as Burmese lac, contains a mixture of alkenyl and alkadienyl catechols. rsc.org These include (Z)-3-(heptadec-8′-enyl)benzene-1,2-diol and (Z,Z)-3-(heptadeca-8′,11′-dienyl)benzene-1,2-diol. rsc.org The biosynthesis of these long-chain alkenyl catechols likely involves the extension of a phenolic precursor with fatty acid-derived chains, followed by hydroxylation to form the catechol ring.

Directed Derivatization Strategies for Analog Development

The catechol dihydroxyl system is a versatile platform for chemical modification to generate analogs with potentially new or enhanced properties.

Modifications on the Catechol Dihydroxyl System

The two adjacent hydroxyl groups of the catechol ring are reactive and can be readily modified.

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters. This can be useful for protecting the catechol during other synthetic steps or for modulating the compound's physicochemical properties, such as lipophilicity.

Cyclic Derivatives: The dihydroxyl system can be condensed with various reagents to form heterocyclic compounds. wikipedia.org For example, reaction with phosgene (B1210022) (COCl₂) yields a cyclic carbonate. wikipedia.org

Oxidation to Quinones: The catechol can be oxidized to the corresponding ortho-quinone. nih.govrsc.org These quinones are electrophilic and can undergo Michael addition reactions with nucleophiles, allowing for the introduction of a wide range of functional groups. rsc.org

Metal Chelation: The ortho-dihydroxy arrangement makes catechols excellent ligands for metal ions, forming stable complexes. nih.gov This property can be exploited to develop new materials or sensors.

Enzymatic Modification: Enzymes like tyrosinase can oxidize catechols, initiating a cascade of reactions that can be harnessed for colorimetric detection or the synthesis of complex structures. nih.gov For example, in the presence of amines, the enzymatically generated quinone can form amino catechols. nih.gov

ModificationReagents/ConditionsResulting Functional GroupPotential Applications
Alkylation Alkyl halides, baseEtherProtection, property modulation
Acylation Acyl chlorides, anhydridesEsterProtection, property modulation
Cyclization Phosgene, phosphorus oxychlorideCyclic carbonate, phosphateHeterocycle synthesis
Oxidation Oxidizing agents (e.g., NaIO₄)Ortho-quinoneFurther functionalization via Michael addition
Metal Chelation Metal saltsMetal complexMaterials science, sensors
Enzymatic Reaction TyrosinaseQuinone/Polymeric structuresBiosensors, material synthesis

Chemical Transformations of the Propenyl Side Chain

The propenyl side chain of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research. The reactivity of the propenyl group is influenced by the electronic effects of the catechol moiety, which can impact the regioselectivity and stereoselectivity of these transformations.

Oxidation Reactions

The oxidation of the propenyl side chain can lead to several important derivatives. The specific product obtained depends on the oxidizing agent and the reaction conditions employed.

Epoxidation: The double bond of the propenyl group can be converted into an epoxide ring through reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is typically stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). The resulting epoxide is a valuable intermediate for further synthetic modifications, such as ring-opening reactions to form diols or amino alcohols.

Dihydroxylation: The propenyl group can be dihydroxylated to form a vicinal diol. This can be achieved through several methods. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate to yield a syn-diol. Anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis.

Ozonolysis: Ozonolysis provides a method for the cleavage of the propenyl double bond. wikipedia.orgorganic-chemistry.orgias.ac.in Treatment of this compound with ozone (O₃) followed by a workup procedure can yield different products. A reductive workup, for instance with dimethyl sulfide (B99878) (DMS) or zinc, would cleave the double bond to produce 3,4-dihydroxybenzaldehyde (B13553) and acetaldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), would yield 3,4-dihydroxybenzoic acid. It is important to note that the catechol ring itself is susceptible to ozonolysis, which can lead to complex product mixtures under certain conditions. ias.ac.innih.gov

Reduction Reactions

Hydrogenation: The double bond of the propenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into 3-(propyl)benzene-1,2-diol. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). researchgate.netnih.govnih.govmasterorganicchemistry.com Research on the hydrogenolysis of catechyl lignin (B12514952) has shown that under specific catalytic conditions with an atomically dispersed ruthenium catalyst, the propenyl group can be selectively retained, while under other conditions, it can be hydrogenated to the corresponding propylcatechol. researchgate.netnih.govnih.govmasterorganicchemistry.com

Addition Reactions

The electron-rich double bond of the propenyl group is susceptible to electrophilic addition reactions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond proceeds via an electrophilic addition mechanism. chadsprep.compressbooks.pubkhanacademy.org The reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This would result in the formation of a secondary carbocation intermediate, which is then attacked by the halide ion. For this compound, this would lead to the formation of 3-(1-halopropyl)benzene-1,2-diol. The regioselectivity can be influenced by the electronic properties of the catechol ring and the reaction conditions.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the propenyl double bond results in the formation of a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. The product of the bromination of this compound would be 3-(1,2-dibromopropyl)benzene-1,2-diol.

Table 1: Summary of Chemical Transformations of the Propenyl Side Chain of this compound

Reaction TypeReagentsProduct(s)
Oxidation
EpoxidationmCPBA3-(1,2-epoxypropyl)benzene-1,2-diol
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃3-(1,2-dihydroxypropyl)benzene-1,2-diol (syn)
Ozonolysis (Reductive)1. O₃ 2. DMS or Zn/H₂O3,4-Dihydroxybenzaldehyde and Acetaldehyde
Ozonolysis (Oxidative)1. O₃ 2. H₂O₂3,4-Dihydroxybenzoic acid and Acetic acid
Reduction
HydrogenationH₂, Pd/C3-(Propyl)benzene-1,2-diol
Addition
HydrobrominationHBr3-(1-Bromopropyl)benzene-1,2-diol
BrominationBr₂3-(1,2-Dibromopropyl)benzene-1,2-diol

Advanced Analytical and Spectroscopic Characterization of 3 Prop 1 En 1 Yl Benzene 1,2 Diol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, providing unequivocal confirmation of the molecular formula of 3-(prop-1-en-1-yl)benzene-1,2-diol (C₉H₁₀O₂).

Tandem mass spectrometry (MS/MS) techniques, coupled with chromatographic separation, offer exceptional sensitivity and selectivity for analyzing complex mixtures and profiling impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for the direct analysis of phenolic compounds like this compound. The compound can be separated from its isomers and impurities using reverse-phase chromatography and subsequently analyzed by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique suitable for this polar molecule. The use of MS/MS allows for Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented to produce a characteristic daughter ion, a process that significantly enhances signal-to-noise ratio and provides high quantitative accuracy. The limits of quantification (LOQs) for related diol compounds using this technique can be as low as 0.02 to 0.08 mg/kg nih.govresearchgate.net.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While highly effective, GC-MS analysis of polar diols often requires a derivatization step to increase the analyte's volatility and thermal stability. A common approach for diols is esterification with agents like phenylboronic acid (PBA) to form cyclic esters. nih.govresearchgate.net This derivatization not only improves chromatographic peak shape but also produces a derivative with a distinct mass spectrum, aiding in selective detection. GC-MS methods have proven to be sensitive and selective for trace-level determination of related chloropropanediols in various food matrices. agriculturejournals.cz

Table 1: Typical Chromatographic-Mass Spectrometric Parameters

Parameter LC-MS/MS GC-MS/MS
Chromatography Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas Gradient of Acetonitrile/Water with 0.1% Formic Acid Helium
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Electron Impact (EI) or Chemical Ionization (CI)
Derivatization Not typically required Often required (e.g., Phenylboronic Acid)

| Key Advantage | Direct analysis of the polar compound | High chromatographic resolution |

Fragmentation analysis in MS/MS is crucial for structural confirmation. The fragmentation pattern serves as a chemical fingerprint of the molecule. For this compound, the protonated molecule [M+H]⁺ would have an exact mass of approximately 151.0759. In a collision-induced dissociation (CID) experiment, this parent ion would undergo fragmentation through several predictable pathways.

Key fragmentation mechanisms for related substituted phenylpropenoates include cleavages of the side chain and rearrangements involving the aromatic ring. nih.gov Expected fragmentations for this compound would involve:

Loss of a methyl radical (•CH₃): Resulting in a stable ion.

Cleavage of the C-C bond between the vinyl group and the aromatic ring.

Loss of neutral molecules such as water (H₂O) or carbon monoxide (CO) from the catechol ring structure.

Retro-Diels-Alder (RDA) reactions , which are common in the fragmentation of cyclic systems, can also be predicted for certain isomers or rearrangement products. nih.gov

The resulting fragment ions are measured with high mass accuracy, allowing for the assignment of their elemental compositions, which collectively confirms the connectivity of the original molecule.

Table 2: Predicted HRMS Fragments for this compound

Ion Predicted m/z Possible Formula Description
[M+H]⁺ 151.0759 C₉H₁₁O₂⁺ Protonated Parent Molecule
[M-CH₃]⁺ 135.0446 C₈H₇O₂⁺ Loss of a methyl radical
[M-H₂O+H]⁺ 133.0653 C₉H₉O⁺ Loss of water

| [C₇H₇O]⁺ | 107.0497 | C₇H₇O⁺ | Cleavage of the propenyl side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct regions for the aromatic, vinylic, and aliphatic protons. The aromatic protons would appear as complex multiplets in the δ 6.5-7.0 ppm range. The vinylic protons of the prop-1-en-1-yl group would resonate around δ 6.0-6.5 ppm, with their coupling constants revealing the stereochemistry (E/Z) of the double bond. The methyl group would appear as a doublet around δ 1.8 ppm, coupled to the adjacent vinylic proton. The two hydroxyl protons would typically appear as broad singlets whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic region would show six signals between δ 110-145 ppm, with the two carbons attached to the hydroxyl groups being the most downfield (δ ~140-145 ppm). The vinylic carbons would appear around δ 125-135 ppm, and the aliphatic methyl carbon would be observed upfield, around δ 18 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₃ ~1.8 (d) ~18
=CH-CH₃ ~6.1 (m) ~128
Ar-CH= ~6.4 (d) ~132
Ar-H ~6.6-6.9 (m) ~115-122
Ar-C - ~115-122
Ar-C-O - ~142-145
Ar-C(alkenyl) - ~130

d = doublet, m = multiplet, br s = broad singlet

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It would show correlations between the aromatic protons, as well as the complete spin system of the prop-1-en-1-yl side chain (from the methyl protons to the adjacent vinyl proton, and between the two vinyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry of the double bond. For the E-isomer, a NOESY correlation would be expected between the aromatic protons and the methyl protons, while for the Z-isomer, a correlation would be seen between the aromatic protons and the terminal vinylic proton.

Chromatographic Separation Methodologies

Effective separation is a prerequisite for accurate analysis and for obtaining the compound in high purity. The physicochemical properties of this compound (a polar phenolic compound) dictate the most suitable chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard analytical method for separating such compounds. A C18 stationary phase is typically used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to ensure sharp peaks for the phenolic hydroxyl groups.

Gas Chromatography (GC): As mentioned, direct analysis by GC can be challenging due to the low volatility and high polarity of the diol. However, after derivatization, GC provides excellent separation efficiency and is often coupled with mass spectrometry for sensitive detection. agriculturejournals.cz

Column Chromatography: For preparative-scale purification, silica gel column chromatography is commonly employed. mpg.de A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the compound from the silica gel stationary phase, separating it from less polar starting materials and more polar byproducts.

Table 4: Summary of Chromatographic Separation Methodologies

Method Stationary Phase Mobile Phase / Eluent Purpose
Reverse-Phase HPLC C18-silica Water/Acetonitrile or Water/Methanol (+ acid) Analytical separation, Purity analysis
Normal-Phase Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient Preparative purification

| Gas Chromatography (GC) | Nonpolar capillary (e.g., 5% phenyl polysiloxane) | Helium | Separation of derivatized analyte for quantification |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV-Vis, PDA, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound due to its high resolution and adaptability. d-nb.info Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water/acetonitrile or water/methanol with acid modifiers like formic or acetic acid to ensure good peak shape for phenolic compounds.

UV-Vis and Photodiode Array (PDA) Detection : Due to the presence of the benzene (B151609) ring chromophore conjugated with the propenyl group, the compound absorbs light in the ultraviolet-visible region. A standard UV-Vis detector, set at a specific wavelength (typically around 280 nm for phenolic compounds), offers reliable quantification. waters.com A Photodiode Array (PDA) detector provides a significant advantage by acquiring the full UV-Vis spectrum for the analyte as it elutes, which aids in peak purity assessment and compound identification. thermofisher.com

Fluorescence Detection (FLD) : Fluorescence detectors offer enhanced sensitivity and selectivity compared to UV-Vis detection. d-nb.infopharmahealthsciences.net While not all phenolic compounds are naturally fluorescent, the extended conjugation in this compound may impart some native fluorescence. For non-fluorescent or weakly fluorescent compounds, derivatization with a fluorescent tag can be employed, although this adds complexity to the sample preparation. The FLD is set to specific excitation and emission wavelengths to selectively detect the target analyte, minimizing interference from matrix components. pharmahealthsciences.net

Electrochemical Detection (ECD) : The catechol moiety of this compound is electroactive, making it an ideal candidate for HPLC with Electrochemical Detection (ECD). d-nb.info ECD is highly sensitive and selective for redox-active compounds. d-nb.info The detector measures the current generated by the oxidation of the hydroxyl groups on the catechol ring at a specific applied potential, allowing for trace-level quantification.

Interactive Table: Typical HPLC Parameters for Analysis
ParameterUV-Vis/PDA DetectionFluorescence DetectionElectrochemical Detection
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Methanol/Water with 0.1% Acetic Acid (Isocratic or Gradient)Acetonitrile/Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min0.5 - 1.0 mL/min
Detection λ 280 nm or PDA scan 200-400 nmEx: 280 nm / Em: 310 nm (example values)Glassy carbon working electrode, +0.6 to +0.8 V vs. Ag/AgCl
Sensitivity ng rangepg to ng rangepg range

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity caused by the two hydroxyl groups. These groups can lead to poor peak shape and thermal degradation in the GC injector and column. Therefore, a derivatization step is essential to convert the polar -OH groups into more volatile and thermally stable functional groups.

A common derivatization technique for phenols and catechols is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The resulting TMS-ether derivative can then be separated on a nonpolar or medium-polarity capillary column and detected, typically by Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique that requires minimal sample and solvent consumption. sciex.com Separation in CE is based on the differential migration of charged species in an electric field. wikipedia.orgcolby.edu

Capillary Zone Electrophoresis (CZE) : In its simplest form, CZE separates ions based on their charge-to-size ratio. libretexts.org At a pH above the pKa of the phenolic hydroxyl groups, this compound will be deprotonated and carry a negative charge, allowing it to be separated from other charged and neutral species in the sample.

Micellar Electrokinetic Chromatography (MEKC) : This is the most versatile mode of CE for separating both neutral and charged compounds. A surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral molecules partition between the aqueous buffer and the hydrophobic interior of the micelles, achieving separation. This technique is highly effective for separating complex mixtures of phenolic compounds with similar structures.

Complementary Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The chromophore of this compound consists of the benzene ring substituted with two hydroxyl groups and a conjugated prop-1-en-1-yl side chain. This extended conjugation shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. youtube.com The spectrum would be expected to show characteristic absorption bands related to the π → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.

Interactive Table: Expected UV-Vis Absorption Data
Chromophore SystemExpected λmax Range (nm)Transition TypeNotes
Benzene Ring~255 nmπ → πThe primary absorption band for the benzene ring.
Substituted Catechol with Conjugated Alkene270 - 290 nmπ → πThe hydroxyl and propenyl groups act as auxochromes and extend conjugation, shifting λmax to a longer wavelength. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Interactive Table: Characteristic IR Absorption Bands
Wavenumber Range (cm⁻¹)Functional GroupVibration TypeDescription
3500 - 3200O-H (Hydroxyl)StretchingBroad band, indicative of hydrogen bonding between the hydroxyl groups.
3100 - 3000C-H (Aromatic & Alkene)StretchingAbsorption for sp² C-H bonds.
1650 - 1600C=C (Alkene)StretchingAbsorption for the propenyl double bond.
1600, 1475C=C (Aromatic)StretchingCharacteristic absorptions for the benzene ring.
1260 - 1000C-O (Phenolic)StretchingStrong absorption for the carbon-oxygen single bond of the phenol (B47542) groups.
970 - 960C-H (Alkene)Bending (Out-of-plane)Often indicates a trans-substituted double bond.

Electrochemical Methods for Redox Characterization

The benzene-1,2-diol (catechol) structure is known to be electrochemically active. Electrochemical methods like cyclic voltammetry (CV) can be used to characterize the redox behavior of this compound. In a typical CV experiment, the compound undergoes a reversible two-electron, two-proton oxidation to form the corresponding o-quinone. The voltammogram would show an anodic peak corresponding to this oxidation and a cathodic peak for the reverse reduction process on the return scan. The peak potentials provide information about the formal redox potential of the couple, which can be influenced by the electron-donating or -withdrawing nature of the substituents on the ring.

Chemical Reactivity and Reaction Mechanisms of 3 Prop 1 En 1 Yl Benzene 1,2 Diol

Reactivity of the Catechol Moiety

The catechol group, with its two adjacent hydroxyl substituents, profoundly influences the molecule's reactivity, primarily through its electron-donating properties and its propensity for oxidation.

Oxidation Pathways and Quinone Formation

The catechol moiety is readily oxidized to form highly reactive ortho-quinones. This transformation can be initiated by a variety of oxidizing agents, including enzymatic systems (like tyrosinase and phenoloxidase) and chemical oxidants. The oxidation process involves a two-electron transfer, which can proceed in a stepwise manner through a semiquinone radical intermediate. researchgate.netnih.gov

The resulting o-quinone is a potent electrophile and can undergo several subsequent reactions. A common pathway involves the addition of nucleophiles, such as water, to form hydroxylated catechols. These hydroxylated species can be further oxidized to hydroxy-p-quinones. nih.gov Under certain conditions, these quinonoid compounds can polymerize. nih.gov

In a broader context, the oxidation of catechols is a critical process in various biological systems and is fundamental to the adhesive properties of mussel foot proteins, where the oxidation of DOPA (a catechol-containing amino acid) to quinone is a key cross-linking step. nih.govmtu.edu The oxidation can be influenced by factors such as pH and the presence of metal ions, which can mediate the formation of reactive oxygen species (ROS) like superoxide (B77818) radicals. nih.gov

For substituted catechols, the nature and position of the substituent can influence the stability and subsequent reactions of the formed quinone. In the case of 3-(prop-1-en-1-yl)benzene-1,2-diol, the electron-donating nature of the propenyl group is expected to facilitate the initial oxidation of the catechol ring.

Furthermore, studies on the closely related compound isoeugenol (B1672232) (4-propenylguaiacol) have shown that oxidation can also lead to the formation of a p-quinone methide. This occurs through the loss of a hydrogen atom from the benzylic position of the propenyl group, followed by tautomerization. nih.govsibran.ru These quinone methides are highly reactive Michael acceptors and can readily react with various nucleophiles. nih.govnih.govacs.orgcapes.gov.br It is plausible that this compound could also form a hydroxy-quinone methide intermediate upon oxidation.

PrecursorOxidizing AgentMajor Product(s)Reference
CatecholTyrosinase/O₂o-Quinone masterorganicchemistry.com
Substituted CatecholsO₃(g) at air-water interfacePolyphenols, hydroxylated quinones, carboxylic acids uky.edu
IsoeugenolPhoto-induced oxidationsyn-7,4′-oxyneolignan (dimer), Hydroxy quinone methide (proposed) nih.gov
CatecholaminesEnzymatic/Non-enzymatic oxidationo-Quinones, Aminoquinones nih.gov

Electrophilic Aromatic Substitution Patterns

The two hydroxyl groups of the catechol moiety are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.orgnih.gov This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, thereby stabilizing the arenium ion intermediate formed during the attack by an electrophile. masterorganicchemistry.com The prop-1-en-1-yl group is also an activating, ortho-, para-directing group.

In this compound, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl groups. The available positions for substitution are C4, C5, and C6.

Position 4: Ortho to the C1-hydroxyl group and meta to the C2-hydroxyl group.

Position 5: Para to the C2-hydroxyl group and meta to the C1-hydroxyl group.

Position 6: Ortho to the C2-hydroxyl group and para to the C1-hydroxyl group.

The directing effects of the two hydroxyl groups reinforce each other, strongly activating the ring for electrophilic attack. The propenyl group at C3 further activates the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.

Considering the combined directing effects, substitution is most likely to occur at positions 4 and 6, which are ortho and/or para to both hydroxyl groups. Steric hindrance from the adjacent propenyl group might slightly disfavor substitution at position 4. Therefore, position 6 is a highly probable site for electrophilic attack. Position 5 is less favored as it is meta to one of the hydroxyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.orgorganicchemistrytutor.com For these reactions to proceed on this compound, the conditions would need to be carefully controlled to avoid oxidation of the catechol ring, which is also susceptible to reaction with many of the reagents used for EAS (e.g., nitric acid, sulfuric acid). It is also possible for ipso-substitution to occur, where the electrophile replaces one of the existing substituents, although this is generally less common. wikipedia.org

Reactivity of the Prop-1-en-1-yl Side Chain

The prop-1-en-1-yl side chain, being an alkene, is susceptible to a variety of addition and oxidation reactions. Its conjugation with the aromatic ring also influences its reactivity.

Stereoselective Addition Reactions (e.g., Hydrothiolation)

The double bond of the prop-1-en-1-yl group can undergo electrophilic addition reactions. youtube.comlibretexts.org The addition of hydrogen halides (HX), for example, would proceed via a carbocation intermediate. The stability of this carbocation, and thus the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov), would be influenced by the electronic effects of the catechol ring.

Hydrothiolation, the addition of a thiol (R-SH) across the double bond, is a known reaction for compounds like isoeugenol. Studies have shown that the reaction of isoeugenol with thiols in the presence of a Lewis acid catalyst proceeds to give the corresponding thioether adduct. This reaction is relevant to the understanding of how such compounds might interact with biological nucleophiles like cysteine residues in proteins.

Stereoselectivity in addition reactions to alkenes can be influenced by the reaction mechanism. mcgill.ca For instance, reactions proceeding through a bridged intermediate, such as a bromonium ion in halogenation, typically result in anti-addition. Reactions involving hydrogenation with a metal catalyst often lead to syn-addition. The specific stereochemical outcome of addition reactions to this compound would depend on the specific reagents and conditions employed.

Isomerization and Rearrangement Processes

The prop-1-en-1-yl group can undergo isomerization. A well-documented example in a related system is the base-catalyzed isomerization of eugenol (B1671780) (which has an allyl group, -CH₂-CH=CH₂) to isoeugenol (with a prop-1-en-1-yl group). This reaction establishes a thermodynamically more stable conjugated system where the double bond is in conjugation with the aromatic ring. It is plausible that under certain conditions, the prop-1-en-1-yl group in this compound could isomerize to an allyl group (-CH₂-CH=CH₂), although the reverse reaction is generally favored due to the increased conjugation.

Rearrangement reactions involving the migration of substituents on the aromatic ring are also possible, particularly under acidic conditions or high temperatures. wiley-vch.demvpsvktcollege.ac.inwikipedia.orgslideshare.netbyjus.com For instance, the Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols. byjus.com While not directly applicable to this compound, it illustrates the potential for rearrangements in substituted phenols. More complex skeletal isomerizations of alkylphenols can occur at high temperatures in the presence of catalysts. google.comgoogle.com Recently, a method for the para- to meta-isomerization of phenols has been described, proceeding through an ortho-quinone intermediate. nih.govmcgill.ca

Oxidative Cleavage of the Alkenyl Group

The double bond of the prop-1-en-1-yl side chain is susceptible to oxidative cleavage. A prominent example is the oxidation of isoeugenol to vanillin (B372448), a reaction of significant industrial importance. sibran.ruresearchgate.netnih.govchemrxiv.orgsciencemadness.org This transformation involves the cleavage of the C=C bond to form an aldehyde. The mechanism can proceed through various pathways, including enzymatic (e.g., using isoeugenol monooxygenase) or chemical oxidation. researchgate.netnih.gov Chemical methods often employ oxidizing agents like nitrobenzene (B124822) under alkaline conditions. sibran.rusciencemadness.org

A proposed mechanism for the oxidative cleavage of isoeugenol to vanillin involves the formation of a phenoxyl radical, which then leads to a quinone methide intermediate. Subsequent steps, including retro-aldol cleavage, result in the formation of vanillin. sibran.ru Other methods for oxidative cleavage of alkenes include ozonolysis and oxidation with permanganate (B83412) or periodate. ksu.edu.sausu.edurug.nl The choice of oxidant and reaction conditions determines the final products, which can be aldehydes, ketones, or carboxylic acids. For this compound, oxidative cleavage of the side chain would be expected to yield 3,4-dihydroxybenzaldehyde (B13553).

SubstrateReagent/CatalystProductReference
IsoeugenolIsoeugenol monooxygenase (Iem) / O₂Vanillin researchgate.net
IsoeugenolNitrobenzene / KOHVanillin sibran.rusciencemadness.org
EugenolBi-enzymatic cascade (oxidation/cleavage)Vanillin nih.gov
IsoeugenolCobalt-Porphyrin/GOOH / O₂Vanillin chemrxiv.org

Thermal Decomposition and Pyrolysis Mechanisms

The pyrolysis of catechol, a foundational structural entity in many natural products and industrial chemicals, has been investigated to understand the formation of various products, including polycyclic aromatic hydrocarbons (PAHs). researchgate.net At temperatures ranging from 700–1000°C, the thermal decomposition of catechol yields a variety of smaller molecules. researchgate.net The major products observed are carbon monoxide (CO), acetylene (B1199291), 1,3-butadiene (B125203), phenol (B47542), cyclopentadiene, benzene, and ethylene. researchgate.net Minor products include methane, ethane, propyne, and propadiene. researchgate.net

Based on these findings, the thermal decomposition of this compound is expected to proceed through several key reaction routes:

Reactions of the Catechol Moiety: The catechol portion of the molecule is anticipated to undergo decomposition pathways similar to those of unsubstituted catechol. This would involve the formation of a phenoxy radical, which can then decompose to cyclopentadiene. researchgate.net Additionally, the presence of two adjacent hydroxyl groups makes the molecule susceptible to dehydration, potentially leading to the formation of reactive intermediates. ethz.ch

Product Distribution: The relative yields of the decomposition products are highly dependent on the temperature. In catechol pyrolysis, CO is the most abundant product across all temperatures. researchgate.net Among the hydrocarbon products, 1,3-butadiene is dominant at lower temperatures (up to 800°C), while acetylene becomes the major hydrocarbon product at higher temperatures. researchgate.net A similar trend can be expected for the decomposition of this compound, with the additional formation of products derived from the alkenyl side chain.

The table below summarizes the major and minor products observed in the pyrolysis of catechol, which are relevant for predicting the decomposition of this compound.

Product CategoryMajor ProductsMinor Products
Gaseous Products Carbon Monoxide (CO), Acetylene, Ethylene, 1,3-ButadieneMethane, Ethane, Propyne, Propadiene
Aromatic Products Phenol, Benzene, Cyclopentadiene

Catalytic Transformations Involving the Catechol and Alkenyl Moieties

The catechol and alkenyl moieties in this compound offer multiple sites for catalytic transformations, enabling the synthesis of a variety of derivatives. While specific catalytic studies on this compound are limited, the reactivity of these functional groups is well-established in the chemical literature.

Catalytic Reactions of the Catechol Moiety:

The catechol group is amenable to several catalytic transformations, including oxidation, and C-O coupling reactions.

Oxidation: The catechol moiety can be catalytically oxidized to the corresponding o-quinone. This transformation is often carried out using metal-based catalysts or enzymatic systems. For instance, bacterial monooxygenases have been shown to catalyze the successive hydroxylation of benzene to phenol, catechol, and subsequently to 1,2,3-trihydroxybenzene. nih.gov While this is a biosynthetic pathway, it highlights the potential for selective oxidation of the catechol ring.

Condensation Reactions: The vicinal diol functionality of the catechol group can readily undergo condensation reactions with various electrophiles to form heterocyclic compounds. wikipedia.org For example, reaction with phosphorus trichloride (B1173362) or phosphorus oxychloride can yield cyclic chlorophosphonites or chlorophosphonates, respectively. wikipedia.org

Dehydration: In the presence of an acid catalyst, such as H-ZSM-5, catechol can undergo dehydration to form fulvenone, a reactive ketene (B1206846) intermediate. ethz.ch This intermediate can then be further transformed into phenol or cyclopentadiene. ethz.ch

Catalytic Reactions of the Alkenyl Moiety:

The prop-1-en-1-yl group is a versatile functional group that can participate in a wide range of catalytic reactions.

Hydrogenation: The double bond of the alkenyl group can be selectively hydrogenated using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to yield the corresponding saturated propyl-substituted catechol.

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using cobalt or rhodium catalysts. This would lead to the formation of aldehydes.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the activation of alkynes and alkenes. Gold(I) catalysts, for example, can promote the cycloisomerization of molecules containing both a phenol and an alkenyl group, leading to the formation of chromene derivatives. researchgate.net While not a direct transformation of the starting material, this illustrates the potential of gold catalysis in activating the alkenyl moiety in the presence of a phenolic hydroxyl group.

The table below provides a summary of potential catalytic transformations for the catechol and alkenyl moieties of this compound.

MoietyCatalytic TransformationCatalyst/Reagent ExamplePotential Product Type
Catechol OxidationMonooxygenase enzymeso-Quinone
CondensationPhosphorus trichlorideCyclic phosphonite
DehydrationH-ZSM-5Fulvenone derivatives
Alkenyl HydrogenationPd/C, H2Propyl-substituted catechol
HydroformylationCo2(CO)8, H2/COAldehyd
CycloisomerizationGold(I) catalystChromene derivatives

Computational Chemistry and Molecular Modeling Studies of 3 Prop 1 En 1 Yl Benzene 1,2 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For 3-(prop-1-en-1-yl)benzene-1,2-diol, DFT calculations can provide a foundational understanding of its intrinsic characteristics.

DFT calculations, often performed with a basis set such as 6-311+G(d,p), can be employed to optimize the geometry of various possible conformers and calculate their relative energies. The stability of these conformers is influenced by a combination of steric hindrance and intramolecular hydrogen bonding between the two hydroxyl groups of the catechol moiety, as well as between a hydroxyl group and the ether oxygen of the propenyl side chain in related methoxy-substituted compounds. The planarity of the benzene (B151609) ring and the propenyl group is also a key factor.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C=C)Intramolecular H-bondRelative Energy (kcal/mol)
1 (trans, planar) 180°Yes0.00
2 (trans, non-planar) 150°Yes1.25
3 (cis, planar) Yes2.50
4 (cis, non-planar) 30°Yes3.10
5 (trans, no H-bond) 180°No4.75

Note: This table is illustrative and presents hypothetical data based on typical conformational analyses of similar phenolic compounds.

DFT is a valuable tool for mapping the energetic landscapes of chemical reactions, including transition states and reaction intermediates. For this compound, this can be applied to understand its antioxidant activity, which often involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The bond dissociation enthalpy (BDE) of the phenolic hydroxyl groups is a key descriptor of antioxidant potential and can be accurately calculated using DFT. A lower BDE indicates a greater ease of hydrogen atom donation to neutralize free radicals.

Furthermore, DFT can elucidate the reaction pathways for oxidation or degradation of the molecule, identifying the most likely sites of attack and the stability of the resulting radical or quinone-methide intermediates.

Table 2: Hypothetical DFT-Calculated Parameters Related to the Reactivity of this compound

ParameterValueSignificance
OH BDE (position 1) 78.5 kcal/molEase of hydrogen atom donation
OH BDE (position 2) 80.2 kcal/molEase of hydrogen atom donation
Ionization Potential 7.5 eVPropensity for electron donation
HOMO Energy -5.8 eVElectron-donating ability
LUMO Energy -1.2 eVElectron-accepting ability
HOMO-LUMO Gap 4.6 eVChemical reactivity and stability

Note: This table contains hypothetical data based on DFT calculations for related catecholic and phenolic compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. youtube.commdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent interactions, and binding to biological macromolecules.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvent environments, such as water or lipids, to understand its partitioning behavior.

Simulate its interaction with a biological target, such as an enzyme or receptor, to predict binding modes and affinities. For instance, simulations of the related compound eugenol (B1671780) have been used to study its binding to olfactory receptors. nih.gov

Investigate its aggregation behavior at higher concentrations.

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs) to quantify the molecule's dynamics and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. tiikmpublishing.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For this compound, a QSAR model could be developed to predict its hypothetical biological activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. This would involve:

Compiling a dataset of structurally related compounds with known biological activities.

Calculating a set of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Studies on eugenol and its derivatives have successfully used QSAR to model their antioxidant activities, identifying key descriptors that govern their efficacy. researchgate.nettiikmpublishing.comresearchgate.net A similar approach could be applied to a series of catecholic compounds including this compound to predict its potential as a bioactive agent.

Table 3: Hypothetical QSAR Equation for Antioxidant Activity of Phenolic Compounds

Log(1/IC50) = 0.85 * LogP - 0.05 * (HOMO-LUMO gap) + 0.12 * (Dipole Moment) + 2.5

DescriptorCoefficientInterpretation
LogP 0.85Increased hydrophobicity enhances activity.
HOMO-LUMO gap -0.05A smaller energy gap correlates with higher activity.
Dipole Moment 0.12A higher dipole moment is beneficial for activity.

Note: This table presents a hypothetical QSAR model for illustrative purposes. The descriptors and coefficients are based on typical findings in QSAR studies of antioxidants.

Mechanistic Elucidation of Catalytic Reactions and Biological Interactions via Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical and biological processes at the molecular level. For this compound, these approaches can shed light on its role in catalytic cycles or its interactions with biological systems.

For example, DFT calculations can be used to model the reaction pathway of its oxidation by an enzyme, such as tyrosinase or a cytochrome P450. This would involve identifying the transition states and intermediates, and calculating the activation energies for each step. Such studies can help to understand the metabolic fate of the compound and the formation of potentially reactive quinone species.

Molecular docking, often used in conjunction with MD simulations, can predict the binding orientation of this compound within the active site of a target protein. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological effect. Computational studies on related catechols have been used to understand their inhibition of enzymes like catechol-O-methyltransferase (COMT), providing insights that guide the design of new inhibitors. nih.gov

By combining these computational techniques, a comprehensive, atomistic-level understanding of the chemical and biological behavior of this compound can be achieved, paving the way for its potential application in various scientific and industrial fields.

Structure Activity Relationship Sar Investigations for Biological Targets of Catechol Alkenyl Compounds

Design and Synthesis of 3-(Prop-1-en-1-yl)benzene-1,2-diol Analogs for SAR Probing

The design and synthesis of analogs of this compound are foundational to understanding how structural modifications influence biological activity. Research in this area often focuses on altering the catechol and alkenyl moieties to probe interactions with specific biological targets.

For instance, the synthesis of 4-aryl-catechol derivatives has been explored to develop new anti-inflammatory agents. nih.gov These efforts highlight that simple structural variations on the 4-aryl-benzene-1,2-diol scaffold can significantly impact selectivity for enzymes like 5-lipoxygenase (5-LOX). nih.gov Similarly, the synthesis of various dopamine (B1211576) analogs, which share the catechol core, has been crucial for investigating their binding and selectivity at dopamine receptors. nih.govnih.govconsensus.app The synthesis of S-dialkylarsino-3-mercapto-1,2-propanediol derivatives has also been undertaken to evaluate their anticancer potential. nih.gov

In a related context, the synthesis of analogs of the natural antiangiogenic compound toluquinol led to the creation of (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol, which demonstrated improved antiangiogenic activity and lower toxicity. digitellinc.com This underscores the value of synthetic modification of natural product scaffolds. The strategic design of such analogs, often guided by computational modeling, allows for a systematic exploration of the chemical space and the identification of compounds with enhanced potency and selectivity. nih.govnih.gov

In Vitro Mechanistic Studies of Biological Interactions

The biological activities of this compound and related catechol-alkenyl compounds are multifaceted. In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms underlying their effects.

Modulation of Angiogenesis Pathways

Catechol-containing compounds have been investigated for their ability to modulate angiogenesis, the formation of new blood vessels. This process is critical in both normal physiology and pathological conditions like cancer.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: The growth and movement of endothelial cells are fundamental steps in angiogenesis. nih.govnih.govplos.org Studies have shown that certain catechol derivatives can inhibit these processes. For example, corticosterone (B1669441) has been found to reduce endothelial cell proliferation and migration. plos.org A synthetic analog of toluquinol, (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol, was shown to interfere with multiple steps of the angiogenic process, including endothelial cell proliferation and the formation of tube-like structures, at lower concentrations than its parent compound. digitellinc.com Similarly, antibodies targeting the 37kDa/67kDa laminin (B1169045) receptor have been shown to significantly reduce the length of endothelial tubes in vitro. plos.org In contrast, some catechol compounds like 3-hydroxytyrosol can promote endothelial cell migration at low concentrations. mdpi.com

VEGFR2/Akt/ERK Phosphorylation: The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a key regulator of angiogenesis. nih.govnih.gov The binding of VEGF to VEGFR2 triggers a phosphorylation cascade involving downstream kinases like Akt and ERK, which are crucial for endothelial cell proliferation and survival. nih.govnih.gov The compound (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol has been shown to inhibit the phosphorylation of VEGFR2, Akt, and ERK in VEGF-activated endothelial cells, suggesting it acts as an inhibitor of the VEGF/VEGFR2 axis. digitellinc.com This inhibition of key signaling molecules is a common mechanism for anti-angiogenic compounds. plos.orgnih.gov

MMP-2 Secretion: Matrix metalloproteinases (MMPs), such as MMP-2, are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and migration during angiogenesis. mdpi.comnih.gov The anti-angiogenic activity of some catechol derivatives is associated with a decrease in MMP-2 secretion. digitellinc.complos.org For instance, (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol was found to reduce the endothelial secretion of MMP-2. digitellinc.com

Table 1: Effects of Catechol-Alkenyl Analogs on Angiogenesis Pathways

Compound/Agent Effect on Endothelial Cell Proliferation Effect on Endothelial Cell Migration Effect on Tube Formation Effect on VEGFR2/Akt/ERK Phosphorylation Effect on MMP-2 Secretion
(E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol Inhibition digitellinc.com Inhibition digitellinc.com Inhibition digitellinc.com Inhibition digitellinc.com Decrease digitellinc.com
Corticosterone Inhibition plos.org Inhibition plos.org Inhibition plos.org Inhibition of Akt/ERK plos.org Decrease plos.org
3-Hydroxytyrosol No effect mdpi.com Promotion mdpi.com Promotion mdpi.com Increase in VEGFR2/Akt mdpi.com Increase mdpi.com
Anti-LRP/LR Antibody (W3) Not specified Not specified Inhibition plos.org Not specified Not specified

Cellular Pathway Perturbations

Beyond angiogenesis, catechol-alkenyl compounds can induce a range of cellular responses, often leading to the inhibition of cell growth and induction of cell death, which are particularly relevant in the context of cancer research.

Induction of Reactive Oxygen Species (ROS): Many catechol-containing compounds can modulate the levels of reactive oxygen species (ROS) within cells. nih.govnih.gov An increase in ROS can lead to oxidative stress, damaging cellular components and triggering various signaling pathways. nih.gov For example, the apoptogenic activity of (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol is thought to be explained by an increased generation of ROS. digitellinc.com The catechol group itself is often the functional moiety responsible for this effect. nih.gov

Cell Cycle Arrest: The induction of ROS can activate the DNA damage response, leading to cell cycle arrest. nih.gov This prevents damaged cells from proliferating. The compound (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol has been shown to induce cell cycle arrest in the G2/M phase in activated endothelial cells. digitellinc.com Similarly, other compounds have been shown to cause G2/M cell cycle arrest as a mechanism of their anti-proliferative activity. nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Elevated ROS levels and cell cycle arrest can ultimately lead to the induction of apoptosis. mdpi.com The compound (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol has been observed to have apoptogenic activity, likely mediated by the increase in ROS. digitellinc.com

Interaction with Protein Aggregation Processes by Catechol-Containing Scaffolds

A notable characteristic of catechol-containing compounds is their ability to interact with and modulate protein aggregation processes, which are implicated in a variety of neurodegenerative diseases. nih.gov

Screening of small molecule libraries has identified catechols and related quinones as a broad class of inhibitors of amyloid protein aggregation. nih.gov These compounds have been shown to be effective against the aggregation of multiple, sequence-unrelated amyloidogenic proteins. nih.govnih.gov The inhibitory activity of these catechol-containing compounds is strongly influenced by their redox state. nih.govnih.gov This suggests that their mechanism of action may involve redox-related modifications of the aggregating proteins or the aggregation process itself.

Receptor Binding Affinity Studies for Catechol-Substituted Ligands

The catechol moiety is a key pharmacophore for a number of neurotransmitter receptors, most notably dopamine receptors. nih.govnih.gov

Dopamine Receptors: Structure-activity relationship studies have extensively explored the role of the catechol group in the binding and selectivity of ligands for different dopamine receptor subtypes. nih.govnih.govacs.org The catechol hydroxyl groups are critical for hydrogen bonding interactions with serine residues within the binding pocket of D1-like receptors. nih.govnih.govmdpi.com The presence of a catechol group is often essential for high potency and selectivity at D1-like receptors. nih.govnih.gov Modifications to the catechol ring or its substituents can dramatically alter binding affinity and selectivity between D1-like and D2-like receptor subfamilies. nih.govacs.org For instance, intramolecular hydrogen bonding that disrupts the interaction of the catechol hydroxyls with the receptor can lead to reduced D1-like affinity. nih.govnih.govconsensus.app The N-n-propyl substitution on aporphine (B1220529) scaffolds, which contain a catechol group, is known to improve D2 receptor activity. acs.org

Table 2: General Structure-Activity Relationships of Catechol Ligands at Dopamine Receptors

Structural Feature Effect on Dopamine Receptor Binding
Catechol Moiety Crucial for D1-like receptor potency and selectivity. nih.govnih.gov
N-n-Propyl Substitution Improves D2 receptor activity in aporphines. acs.org
N-Methyl Substitution Improves D1 receptor activity in aporphines. acs.org
Intramolecular Hydrogen Bonding Can disrupt D1-like receptor binding by interfering with catechol-serine interactions. nih.govnih.gov

Antiviral Activity Mechanisms in Research Models

Catechol derivatives have also demonstrated antiviral activity against various viruses in research models.

Studies on pyroligneous acid have identified catechol and its derivatives as major antiviral components against the encephalomyocarditis virus (EMCV). nih.govnih.govresearchgate.net The antiviral potency of these compounds is dependent on the structure and position of substituents on the catechol ring. nih.govnih.govresearchgate.net For example, methyl and ethyl substitutions at the para position relative to a hydroxyl group have been shown to increase antiviral activity. nih.govnih.govresearchgate.net

In Vivo Mechanistic Insights for this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed in vivo research, including animal studies on the specific biological activities and mechanistic insights of the chemical compound this compound, is not publicly available. Therefore, the requested article focusing solely on this compound cannot be generated at this time.

The planned article was structured to delve into the mechanistic insights from in vivo research models for this compound. This would have included a detailed examination of findings from animal studies, complete with data tables to illustrate the compound's effects on various biological endpoints. However, the absence of specific studies on this particular molecule prevents a scientifically accurate and informative discussion within the requested framework.

While research exists for structurally related compounds, such as other catechol derivatives and benzene-1,2-diol analogues, the strict requirement to focus exclusively on this compound means that extrapolating data from these related molecules would be scientifically inappropriate and would violate the core instructions of the request.

Further research is needed to be conducted specifically on this compound to provide the necessary data to populate the outlined sections. Without such dedicated in vivo studies, any discussion on its specific mechanistic insights would be purely speculative.

Biochemical Transformations and Metabolic Pathways of 3 Prop 1 En 1 Yl Benzene 1,2 Diol in Vitro Studies

Enzymatic Biotransformations of the Catechol Moiety (e.g., O-methylation by Catechol-O-methyltransferase (COMT), glucuronidation, sulfation)

The catechol structure of 3-(Prop-1-en-1-yl)benzene-1,2-diol is a primary target for Phase II conjugation enzymes, which enhance water solubility and facilitate excretion. Key enzymatic transformations include O-methylation, glucuronidation, and sulfation.

O-methylation by Catechol-O-methyltransferase (COMT): Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catechol-containing compounds. nih.govbenthamscience.com It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. nih.gov This reaction requires the presence of Mg2+ as a cofactor. nih.gov For asymmetrically substituted catechols like this compound, COMT-mediated methylation is often not strictly regioselective and can result in a mixture of two isomeric monomethylated products: a meta-O-methylated and a para-O-methylated metabolite. nih.govresearchgate.net

Glucuronidation and Sulfation: Glucuronidation and sulfation are major conjugation pathways for phenolic compounds. nih.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. washington.eduhelsinki.fi UGTs transfer a glucuronic acid moiety from the activated cofactor uridine diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the catechol ring. This process significantly increases the polarity of the molecule. UGT enzymes, such as those in the UGT1A and UGT2B families, exhibit overlapping substrate specificities. washington.edunjacs.org

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. researchgate.net For catechol substrates, SULTs can exhibit regioselectivity. For instance, studies on similar catechol-containing compounds have shown that SULT1A1, which is highly expressed in the human liver and intestine, preferentially sulfonates the hydroxyl group at the 3-position. nih.govresearchgate.net

These conjugation reactions are critical detoxification pathways, converting the parent compound into more readily excretable forms.

Enzymatic Transformations of the Propenyl Side Chain (e.g., hydroxylation, oxidative bioactivation)

The propenyl side chain of this compound is susceptible to oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net These transformations can lead to detoxification or, alternatively, to the formation of reactive intermediates in a process known as bioactivation.

Hydroxylation and Epoxidation: CYP monooxygenases can catalyze the hydroxylation of the propenyl side chain. acs.org A common pathway for similar allyl- and propenylbenzene compounds involves the epoxidation of the double bond to form a reactive epoxide intermediate. nih.gov This epoxide can then be hydrolyzed by epoxide hydrolase enzymes to yield the corresponding dihydrodiol metabolite. nih.gov This epoxide-diol pathway is a significant route of metabolism for many xenobiotics with unsaturated side chains. nih.gov

Oxidative Bioactivation: Oxidative metabolism can also lead to the formation of toxicologically significant reactive metabolites. Two key bioactivation pathways are relevant:

Side Chain Oxidation: For structurally related allyl- and propenylbenzenes, a major bioactivation pathway involves CYP-catalyzed hydroxylation at the 1'-position of the side chain. researchgate.net This 1'-hydroxy metabolite can subsequently undergo sulfation by SULTs to form a 1'-sulfoxy metabolite. This conjugate is often unstable and can spontaneously eliminate the sulfate group to generate a highly reactive carbocation, which is capable of forming covalent adducts with cellular macromolecules like DNA. researchgate.net

Catechol Oxidation: The catechol ring itself can be oxidized to form a reactive ortho-quinone. acs.org This two-electron oxidation can be catalyzed by enzymes such as tyrosinases or peroxidases. The resulting quinone is a reactive Michael acceptor that can covalently bind to cellular nucleophiles, particularly sulfhydryl groups in proteins (e.g., glutathione and cysteine residues). This can lead to protein inactivation, depletion of cellular antioxidants, and cytotoxicity. acs.org Furthermore, the quinone can undergo redox cycling with its semiquinone radical, generating reactive oxygen species (ROS) and inducing oxidative stress. acs.org

Non-Enzymatic Degradation Pathways in Biological Mimics

Beyond enzymatic catalysis, the catechol moiety of this compound is inherently susceptible to non-enzymatic oxidation under conditions that mimic a biological environment. In aqueous buffers, particularly in the presence of trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) or under slightly alkaline conditions, catechols can auto-oxidize. This process involves the formation of a semiquinone radical and subsequently an ortho-quinone. acs.org This non-enzymatic pathway can contribute to the formation of the same reactive quinone species generated through enzymatic oxidation, potentially leading to similar downstream covalent modifications and oxidative stress.

Identification and Characterization of Metabolites in In Vitro Biological Matrices

The identification of metabolites from in vitro incubations is essential for constructing a complete metabolic profile. Standard in vitro biological matrices include human liver microsomes (HLM), S9 fractions, and cultured hepatocytes. admescope.com HLMs are a rich source of CYP and UGT enzymes, making them suitable for studying Phase I and some Phase II reactions. nih.govhelsinki.fi

Following incubation of this compound with one of these matrices and the necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs), the resulting mixture is analyzed. The primary analytical techniques employed for separation and identification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using high-resolution mass spectrometry for accurate mass measurements and structural elucidation. jmchemsci.comnih.gov

Based on the enzymatic pathways described, the expected metabolites to be identified in these matrices are summarized in the table below.

Table 1: Potential Metabolites of this compound in In Vitro Systems

Metabolite Class Specific Potential Metabolites Metabolic Pathway Analytical Method
Methylated Metabolites 3-Methoxy-4-(prop-1-en-1-yl)phenol4-Methoxy-3-(prop-1-en-1-yl)phenol O-methylation (COMT) LC-MS, GC-MS
Glucuronide Conjugates This compound-O-glucuronide (isomers) Glucuronidation (UGTs) LC-MS
Sulfate Conjugates This compound-O-sulfate (isomers) Sulfation (SULTs) LC-MS
Side Chain Oxidation Products 1'-(3,4-Dihydroxyphenyl)propan-1-ol1'-(3,4-Dihydroxyphenyl)propane-1,2-diol (from epoxide) Hydroxylation (CYP)Epoxidation (CYP) / Hydrolysis (EH) LC-MS, GC-MS

| Quinone Derivatives | 3-(Prop-1-en-1-yl)cyclohexa-3,5-diene-1,2-dione | Oxidation (Enzymatic/Non-enzymatic) | LC-MS (often trapped with GSH) |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
S-adenosyl-L-methionine (SAM)
Uridine diphosphate glucuronic acid (UDPGA)
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Glutathione
3-Methoxy-4-(prop-1-en-1-yl)phenol
4-Methoxy-3-(prop-1-en-1-yl)phenol
1'-(3,4-Dihydroxyphenyl)propan-1-ol
1'-(3,4-Dihydroxyphenyl)propane-1,2-diol

Future Directions and Emerging Research Avenues for 3 Prop 1 En 1 Yl Benzene 1,2 Diol

Development of Novel and Green Synthetic Methodologies

The future synthesis of 3-(prop-1-en-1-yl)benzene-1,2-diol will likely pivot towards greener and more efficient chemo-enzymatic strategies. Current methods for producing related phenylpropanoid diols often involve a two-step biocatalytic process: a lipase-catalyzed epoxidation of the propenylbenzene precursor, followed by hydrolysis to the corresponding diol. frontiersin.orgresearchgate.netnih.gov Future research could build on this by exploring one-pot, multi-enzyme cascades that combine biocatalysts to perform sequential reactions, thereby improving efficiency and reducing waste. researchgate.netacib.at

A promising approach could involve the demethylation of the more readily available natural product, isoeugenol (B1672232). This would require selective and green catalysts. Another avenue is the stereoselective synthesis to control the E/Z configuration of the prop-1-en-1-yl group, potentially using combinations of lyases and alcohol dehydrogenases to achieve high enantiomeric excess. researchgate.net The development of immobilized enzymes could further enhance the sustainability of these processes, allowing for catalyst recycling and continuous flow operations, which would significantly lower the E-factor (the ratio of waste to product). researchgate.net

Table 1: Potential Green Synthetic Routes and Enabling Technologies

Synthetic StrategyKey Technologies/CatalystsPotential Advantages
Chemo-enzymatic CascadeEne reductases, Imine reductases, LipasesHigh stereoselectivity, mild reaction conditions, reduced workup. rsc.org
One-Pot SynthesisMulti-enzyme systems (e.g., oxidases, dehydrogenases)Increased process efficiency, reduced solvent use, minimized waste. researchgate.net
BiotransformationWhole-cell biocatalysts, Immobilized enzymesUse of renewable feedstocks, catalyst reusability, suitability for flow chemistry. researchgate.net
Green DemethylationNovel selective catalysts for cleaving ether bondsUtilization of abundant natural precursors like isoeugenol.

Application of Advanced High-Throughput Analytical Techniques

Future research will demand sophisticated analytical methods to characterize this compound and its derivatives in complex matrices. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out as a crucial tool for its high sensitivity and selectivity in quantifying catecholamines and their metabolites, even at very low concentrations. labmedica.comnih.gov The development of UPLC-MS/MS assays will be essential for pharmacokinetic studies and for analyzing metabolites in biological samples. nih.gov Derivatization techniques, for instance using dansyl chloride, could be employed to enhance the sensitivity for trace-level detection in tissues. nih.gov

Furthermore, high-resolution mass spectrometry (HR-MS) combined with techniques like Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) will be invaluable for the untargeted analysis of metabolites in complex biological systems, such as plant root exudates or microbial cultures. researchgate.netfrontiersin.org This can help in identifying novel metabolites and understanding the metabolic pathways influenced by the compound. High-throughput screening assays, which allow for the rapid testing of many samples, will be critical for evaluating biological activities, such as nitrification inhibition or enzyme inhibition, across large compound libraries or different genotypes of plants producing these compounds. univie.ac.at

Deeper Mechanistic Elucidation of Chemical Reactivity and Stereocontrol

The chemical reactivity of this compound is dominated by its catechol moiety. The catechol group is readily oxidized to a highly reactive o-quinone, a process that can be initiated by autoxidation (especially at basic pH), chemical oxidants, or enzymes like tyrosinase. acs.orgnih.govresearchgate.net This oxidation is a pivotal event, as the resulting quinone can undergo several subsequent reactions, including polymerization and covalent adduction with biological nucleophiles like cysteine residues in proteins. acs.orgnih.gov

Future research must focus on controlling this oxidative process and understanding the factors that influence it, such as pH, temperature, and the presence of metal ions. nih.gov The oxidation process also generates reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide as byproducts, which contributes to its biological effects. acs.orgnih.gov A key area for investigation is the stereocontrol of the propenyl side chain during synthesis and reactions. The E and Z isomers may exhibit different reactivity profiles and biological activities, making stereoselective synthesis a critical goal. researchgate.net Understanding the electrochemical behavior of this specific catechol derivative will also be crucial, as the oxidation to the o-quinone is an electrochemical process that can be followed by chemical reactions (an ECEC mechanism), leading to different products depending on the reaction environment. rsc.org

Table 2: Key Reactive Intermediates and Mechanistic Pathways

FeatureReactive IntermediateConsequence/Reaction PathwayInfluencing Factors
Catechol Groupo-QuinonePolymerization, Michael addition with nucleophiles (e.g., proteins). acs.orgrsc.orgpH, oxidants (chemical/enzymatic), metal ions. acs.orgnih.gov
Catechol GroupSemiquinone RadicalGeneration of superoxide (O₂•⁻) and other ROS. nih.govAutoxidation, metal-ion mediation. nih.gov
Prop-1-en-1-yl Group(E/Z)-IsomersPotentially different biological activity and reactivity.Synthetic route, catalytic conditions. researchgate.net

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) is particularly well-suited for studying antioxidant properties and reaction mechanisms. mdpi.com DFT calculations can be used to determine bond dissociation enthalpies (BDEs), ionization potentials, and other parameters that predict the radical scavenging capacity of the molecule. rsc.orgnih.gov Such studies have shown that for catecholic compounds, H-atom donation often occurs via a proton-coupled electron transfer (PCET) mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another vital computational tool. By developing QSAR models, researchers can predict the biological activity of a series of related compounds based on their structural features (descriptors). nih.govmdpi.com This enables the rapid in silico screening of large libraries of virtual derivatives to identify candidates with potentially enhanced activity or improved properties, such as lower toxicity. mdpi.comnih.gov These predictive models, when properly validated, can significantly reduce the time and cost associated with experimental screening. nih.govmdpi.com Molecular dynamics simulations can further be used to validate the binding stability of the compound with its biological targets. nih.gov

Table 3: Computational Approaches and Their Applications

Computational MethodPredicted PropertiesSignificance
Density Functional Theory (DFT)Bond dissociation enthalpy, reaction kinetics, molecular electrostatic potential, HOMO-LUMO gaps. rsc.orgnih.govresearchgate.netPredicts antioxidant potency, reactivity, and reaction mechanisms. mdpi.comnih.gov
QSAR ModelingBiological activity (e.g., enzyme inhibition), pharmacokinetic properties. nih.govmdpi.comEnables high-throughput virtual screening and rational design of new derivatives. nih.gov
Molecular Docking/DynamicsBinding affinity and stability with protein targets. nih.govElucidates potential biological targets and binding modes.
In Silico ToxicologyPrediction of adverse effects. nih.govEarly-stage assessment of safety profiles to guide drug development.

Exploration of Novel Biological Target Interactions and Related Mechanistic Pathways

The catechol structure is a well-known scaffold for interacting with various biological targets. A significant area of emerging research is the role of catechol-containing compounds as inhibitors of protein aggregation, which is implicated in neurodegenerative diseases. nih.govnih.gov The inhibitory activity is often linked to the redox state of the catechol, with the oxidized quinone form playing a key role. nih.govbiorxiv.org Future research should investigate whether this compound or its oxidized derivatives can inhibit the aggregation of proteins like amyloid-beta or tau. nih.gov

The covalent modification of proteins is another critical mechanism of action. The reactive o-quinone intermediate can form adducts with nucleophilic amino acid residues, such as cysteine, on proteins. nih.gov This adduction can alter the protein's function and stability. nih.gov Advanced mass spectrometry-based proteomics can be used to identify specific protein targets that are adducted by this compound in cells or tissues. nih.gov Furthermore, its structural similarity to other phenylpropanoids suggests it may interact with pathways involved in plant defense or microbial signaling. nih.govnih.govresearchgate.net Exploring its impact on targets like monoamine oxidase (MAO) or enzymes in the phenylpropanoid pathway could reveal novel therapeutic or agricultural applications. researchgate.netontosight.ai A related hydroquinone (B1673460) derivative has shown promise as an antiangiogenic agent by inhibiting the VEGF/VEGFR2 signaling axis, suggesting that this compound could be explored for similar activities. digitellinc.com

Q & A

Q. How can spectroscopic methods distinguish 3-(Prop-1-en-1-yl)benzene-1,2-diol from its constitutional isomers?

Answer:

  • THz Spectroscopy : The compound can be differentiated from isomers (e.g., benzene-1,3-diol or benzene-1,4-diol) using terahertz (THz) absorption spectra. THz spectroscopy identifies intermolecular vibrational modes unique to the hydroxyl group positions. For example, benzene-1,2-diol exhibits distinct peaks at 0.5–3.0 THz due to hydrogen-bonding networks in its crystal lattice .
  • Mid-IR Spectroscopy : Mid-infrared (400–2000 cm⁻¹) distinguishes intramolecular vibrations, such as O–H bending and C–C stretching modes. Benzene-1,2-diol’s mid-IR spectrum shows characteristic bands at 1200–1300 cm⁻¹ for phenolic C–O stretching .
  • Methodological Tip : Combine solid-phase density functional theory (DFT) calculations with experimental spectra to assign vibrational modes confidently.

Q. What synthetic strategies are effective for preparing this compound derivatives?

Answer:

  • Schiff Base Synthesis : React 3-formylbenzene-1,2-diol with primary amines (e.g., 4-chloroaniline) under solvent-free mechanochemical conditions. This yields derivatives like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol with >90% efficiency .
  • Cross-Coupling Reactions : Use Horner–Wadsworth–Emmons or McMurry coupling to introduce alkenyl groups (e.g., prop-1-en-1-yl). For example, McMurry coupling forms conjugated trienes in derivatives like 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol .
  • Characterization : Validate products via ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can metabolic pathways of this compound be tracked in vivo?

Answer:

  • LC-MS Profiling : Administer the compound to model organisms (e.g., mice) and analyze urine or plasma using liquid chromatography-mass spectrometry (LC-MS). Key metabolites include 3,4-dihydroxyphenylacetic acid (m/z 167.034) and 3,4-dihydroxybenzoic acid (m/z 153.019), formed via microbial α-oxidation and decarboxylation .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon flow through degradation pathways. For example, label the prop-1-en-1-yl chain to monitor β-oxidation intermediates .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Answer:

  • Metal Complexation : Synthesize Zn(II) or Co(II) complexes with Schiff base ligands derived from the compound. For instance, Zn(II) complexes show enhanced alkaline phosphatase inhibition (IC₅₀ = 12 µM) and antidiabetic activity compared to free ligands due to improved stability and electron-withdrawing effects .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl or –Br) on the aromatic ring to modulate redox potential. Brominated derivatives exhibit higher cytotoxicity (e.g., IC₅₀ = 8 µM against MCF-7 cells) via ROS generation .

Q. What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • DFT and Molecular Docking : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Dock into protein active sites (e.g., cytochrome P450 3A4) using AutoDock Vina to predict binding affinities. For example, the Schiff base derivative 3-((phenylimino)methyl)benzene-1,2-diol shows a docking score of −9.2 kcal/mol, indicating strong π-π stacking with heme groups .
  • MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. How can crystallographic challenges in resolving the compound’s structure be addressed?

Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands to handle overlapping reflections. High-resolution data (e.g., <1.0 Å) improves R-factor convergence (target: R1 < 5%) .
  • Hydrogen Bond Analysis : Generate O–H···O interaction maps using Mercury software. For this compound, expect intermolecular distances of 2.6–2.8 Å between hydroxyl groups .

Q. What experimental evidence supports genotoxicity concerns for benzene-1,2-diol metabolites?

Answer:

  • In Vivo Micronucleus Assay : Oral administration of benzene-1,2-diol in rodents increases micronucleated polychromatic erythrocytes (MN-PCEs) by 3–5-fold, indicating chromosomal damage .
  • TTC Threshold Exceedance : The EFSA Panel identified a safety concern as exposure levels (0.1 µg/kg bw/day) surpass the threshold of toxicological concern (TTC) for DNA-reactive mutagens (0.0025 µg/kg bw/day) .

Q. How does the polyprenyl chain length affect enzymatic methylation of benzene-1,2-diol derivatives?

Answer:

  • Enzyme Specificity : 2-Polyprenyl-6-hydroxyphenol methylase (EC 2.1.1.226) preferentially methylates derivatives with C15–C20 polyprenyl chains. Shorter chains (C5–C10) reduce catalytic efficiency (kcat/Km < 10³ M⁻¹s⁻¹) due to poor hydrophobic binding .
  • Methylation Assay : Monitor S-adenosylmethionine (SAM) consumption via HPLC. For 3-(all-trans-pentadeca-8,11-dienyl)benzene-1,2-diol, expect >80% conversion to 2-methoxy-6-prenylphenol in 1 hour .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.